molecular formula C21H21N5O B6453503 6-methyl-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile CAS No. 2549054-21-7

6-methyl-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6453503
CAS No.: 2549054-21-7
M. Wt: 359.4 g/mol
InChI Key: QNQPGOHOLMPRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted with:

  • A 6-methyl group
  • A 3-carbonitrile moiety
  • A piperidin-1-yl group at position 2, further modified by a (4-oxo-3,4-dihydroquinazolin-3-yl)methyl substituent.

The quinazolinone moiety introduces hydrogen-bonding capabilities (via the carbonyl and NH groups), while the piperidine ring may adopt puckered conformations, influencing molecular interactions . Its synthesis likely involves condensation or cyclization reactions similar to those in pyridine-3-carbonitrile derivatives (e.g., Scheme 70 in ).

Properties

IUPAC Name

6-methyl-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-15-6-7-17(12-22)20(24-15)25-10-8-16(9-11-25)13-26-14-23-19-5-3-2-4-18(19)21(26)27/h2-7,14,16H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQPGOHOLMPRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Pyridine-3-Carbonitrile Derivatives

Compound Name Substituents at Pyridine Position 2 Key Features Biological Relevance (Inferred)
Target Compound 4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl Quinazolinone-linked piperidine; High potential for H-bonding Kinase/enzyme inhibition (quinazolinone motif)
6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile 4-(3-methylphenyl)piperazin-1-yl Piperazine ring with 3-methylphenyl; Increased rigidity vs. piperidine CNS targets (piperazine common in neuroactive drugs)
6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile 3-Amino-4-methylpyrazole Pyrazole substituent; Amino group enhances solubility Anticancer/antimicrobial (pyrazole scaffolds)

Key Observations :

  • The quinazolinone-piperidine substituent in the target compound provides a unique combination of hydrogen-bond donors/acceptors, distinguishing it from phenyl- or pyrazole-substituted analogs.
  • Piperazine vs. Piperidine : Piperazine (in ) introduces an additional nitrogen, altering electronic properties and conformational flexibility compared to the target's piperidine ring.

Substituent Complexity and Physicochemical Properties

Property Target Compound 6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile 6-(3-Amino-4-methylpyrazol-1-yl)pyridine-3-carbonitrile
Molecular Weight ~410 g/mol 278.35 g/mol ~215 g/mol
logP (Estimated) ~2.8 (quinazolinone increases hydrophobicity) ~3.1 (3-methylphenyl enhances lipophilicity) ~1.5 (amino group improves solubility)
Hydrogen-Bond Donors 2 (quinazolinone NH) 0 1 (pyrazole NH)

Implications :

  • The target compound’s higher molecular weight and moderate logP suggest balanced lipophilicity, suitable for oral bioavailability.
  • The quinazolinone group’s H-bond donors may enhance target binding specificity compared to simpler aryl substituents.

Structural Validation and Conformational Analysis

Crystallographic validation using SHELX programs () is critical for confirming the piperidine ring’s puckering parameters. Cremer-Pople coordinates () quantify non-planar conformations, which are pivotal for:

  • Quinazolinone orientation: Affects interactions with enzymatic pockets.
  • Piperidine puckering : Influences steric compatibility with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.